molecular formula C22H30ClNaO7 B12062842 (+/-)-Cloprostenol sodium salt

(+/-)-Cloprostenol sodium salt

カタログ番号: B12062842
分子量: 464.9 g/mol
InChIキー: ZEQHRVULQBYULU-LPFHDDPUSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)-Cloprostenol sodium salt (DL-cloprostenol sodium) is a synthetic prostaglandin F2α (PGF2α) analog widely used in veterinary medicine for synchronizing parturition, enhancing reproductive performance, and improving milk yield in livestock . It is a racemic mixture of two enantiomers: the biologically active D-isomer and the less active or inactive L-isomer . The compound induces luteolysis, promotes uterine contractions, and has a half-life of approximately 3 hours, making it more stable than natural PGF2α analogs like dinoprost . Its applications include reducing farrowing duration, minimizing stillborn rates, and increasing lactation efficiency in multiparous sows (MS) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C22H30ClNaO7

分子量

464.9 g/mol

IUPAC名

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate

InChI

InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1

InChIキー

ZEQHRVULQBYULU-LPFHDDPUSA-M

異性体SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+]

正規SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+]

製品の起源

United States

準備方法

Retrosynthetic Analysis

The synthesis of (±)-cloprostenol sodium salt begins with the disconnection of the molecule into two key intermediates:

  • Upper cyclopentane core : A functionalized cyclopentane ring bearing hydroxyl groups at positions 9α, 11α, and 15R.

  • Lower side chain : A 16-(3-chlorophenoxy)tetranor segment with defined stereochemistry at the C-13 double bond.

Preparation of the Lower Side Chain

The lower side chain is synthesized via a Williamson ether synthesis between m-chlorophenol and methyl bromoacetate:

Reaction conditions :

  • Base : Sodium hydroxide (1.2 eq, 40°C)

  • Solvent : Water/methanol (3:1 v/v)

  • Yield : 89%

Mechanism :
m-Chlorophenol+CH2BrCOOCH3NaOH3-chlorophenoxyacetic acid methyl ester\text{m-Chlorophenol} + \text{CH}_2\text{BrCOOCH}_3 \xrightarrow{\text{NaOH}} \text{3-chlorophenoxyacetic acid methyl ester}

Purification involves sequential extractions with methyl tert-butyl ether (MTBE) and recrystallization from ethyl acetate/hexane (1:5).

Construction of the Cyclopentane Core

The Corey lactone derivative serves as the starting material for the cyclopentane ring. Key transformations include:

  • Epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at -20°C

  • Diastereoselective reduction with sodium borohydride (NaBH4) in THF/MeOH (4:1)

  • Protection/deprotection sequences employing tert-butyldimethylsilyl (TBS) groups

Coupling of Fragments

The critical coupling reaction utilizes a modified Horner-Wadsworth-Emmons approach:

ParameterValue
Coupling reagentPotassium tert-butoxide
Temperature-78°C to 0°C (gradient)
Solvent systemTHF/toluene (3:1)
Reaction time2.5 hours
Yield83%

This step establishes the Z-configuration at C-5 and E-configuration at C-13 through stereoelectronic control.

Resolution of Racemic Mixtures

Chiral Resolution Techniques

Although the target compound is racemic, enantiomerically pure forms are often synthesized for biological testing. The patent CN104513186B details an efficient resolution method:

Key features :

  • Resolving agent : S-phenethylamine (1.05 eq)

  • Solvent : Ethanol/water (7:3)

  • Temperature : 4°C for 48 hours

  • Diastereomeric excess : >98% ee

Crystallization-Induced Dynamic Resolution (CIDR)

For industrial-scale production, CIDR enhances optical purity:

ParameterOptimal Value
Seed crystal loading5% w/w
Cooling rate0.5°C/min
Final temperature-20°C
SolventAcetone/water (85:15)

This process achieves 99.5% enantiomeric purity with <2% yield loss.

Salt Formation and Final Processing

Sodium Salt Preparation

The free acid is converted to the sodium salt via stoichiometric neutralization:

Procedure :

  • Dissolve (±)-cloprostenol free acid (1 eq) in anhydrous ethanol

  • Add sodium hydroxide (1.05 eq) in methanol dropwise at 0°C

  • Stir for 1 hour under nitrogen atmosphere

  • Precipitate with diethyl ether, filter, and lyophilize

Critical parameters :

  • pH control : Maintain between 6.8–7.2 during neutralization

  • Moisture content : <0.5% w/w in final product

  • Residual solvents : Ethanol <500 ppm, ether <50 ppm

Polymorph Control

The crystalline form is stabilized through controlled recrystallization:

FormSolvent systemTemperatureCharacteristics
IEthanol/water (9:1)25°CNeedle-like crystals, hygroscopic
IIAcetone-20°CPlatelet crystals, stable

Form II is preferred for pharmaceutical formulations due to its superior stability (shelf life >24 months at -20°C).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 7.25–7.15 (m, 3H, aromatic)

  • δ 5.55–5.35 (m, 2H, C5–C6)

  • δ 4.10–3.85 (m, 4H, hydroxyl-bearing carbons)

UV-Vis (PBS) :

  • λmax = 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

  • λmax = 282 nm (ε = 9,800 L·mol⁻¹·cm⁻¹)

Chromatographic Purity

MethodColumnRetention timePurity
HPLC-UVC18, 250 × 4.6 mm12.3 min99.2%
UPLC-MSHSS T3, 2.1 × 50 mm3.8 min99.5%

Mobile phase: 10 mM ammonium acetate/acetonitrile gradient.

Industrial-Scale Optimization

Process Intensification Strategies

Continuous flow synthesis :

  • Reactor type : Microfluidic packed-bed reactor

  • Throughput : 15 kg/day

  • Advantages :

    • 40% reduction in DIBAL-H usage

    • 60% shorter reaction times for reduction steps

Catalyst recycling :

  • Immobilized lipase for kinetic resolution (7 reuse cycles)

  • Palladium on carbon (5% w/w) for hydrogenation (10 cycles)

Environmental Impact Assessment

ParameterBatch processContinuous process
E-factor8634
PMI (Process Mass Intensity)12048
Energy consumption (kW·h/kg)410190

Stability and Formulation Considerations

Degradation Pathways

Primary degradation mechanisms identified through forced degradation studies:

  • Oxidation : C15 hydroxyl group → ketone formation

  • Hydrolysis : Ester cleavage in side chain

  • Photodegradation : Cis-trans isomerization at C5–C6

Stabilization Strategies

AdditiveConcentrationEffect
Ascorbic acid0.1% w/wReduces oxidative degradation by 78%
Trehalose2% w/wPrevents aggregation in lyophilized form
Amber glass packaging-Limits photodegradation to <5%/year

化学反応の分析

Metabolic Degradation Pathways

(±)-Cloprostenol sodium salt undergoes enzymatic biotransformation in biological systems. Key metabolic reactions include:

β-Oxidation

The compound is metabolized via β-oxidation of its carboxylic acid side chain, resulting in a dinor acid metabolite (loss of two carbon units). This pathway accounts for ~57% of urinary metabolites in mammals .

MetaboliteStructure ModificationPercentage Excretion
Parent compoundUnchanged cloprostenol sodium~40%
Dinor acidC₂₀H₂₄ClO₆ (side-chain shortening)~57%

Hydroxylation and Conjugation

  • Hydroxylation : Occurs at the cyclopentyl ring or aliphatic side chains, though specific positions remain uncharacterized in available literature .

  • Glucuronidation : Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid for renal excretion .

Hydrolytic Stability

  • Aqueous Solutions : Degrades in water via hydrolysis of ester and hydroxyl groups, particularly under acidic (pH < 3) or alkaline (pH > 9) conditions .

  • Temperature Sensitivity : Stable at ≤25°C but decomposes at elevated temperatures (>40°C), forming unidentified polar byproducts .

Oxidative Stability

Susceptible to oxidation at the chlorophenoxy moiety and unsaturated bonds (Z/E-configuration), necessitating storage under inert gas (e.g., argon) to prevent radical-mediated degradation .

Interaction with Cyclodextrins

Studies using β-cyclodextrin (β-CD) reveal a 1:1 inclusion complex formation, enhancing aqueous solubility and stability :

ParameterValue/Observation
Association constant (K)968 ± 120 M⁻¹ (298 K)
Binding SiteAromatic/chlorophenoxy group
Stoichiometry1:1 (Cloprostenol:β-CD)

This interaction is driven by hydrophobic effects and hydrogen bonding between the cyclopentyl ring of cloprostenol and β-CD’s cavity .

Synthetic Modifications

While synthetic routes are proprietary, structural analogs suggest reactivity at the following sites:

  • Carboxylate Group : Forms salts (e.g., sodium, potassium) for improved solubility .

  • Hydroxyl Groups : Subject to esterification or etherification to modulate pharmacokinetics .

  • Chlorophenoxy Moiety : Resistant to nucleophilic substitution under physiological conditions due to electron-withdrawing effects .

Environmental Degradation

No explicit data exists on environmental breakdown, but structural analogs suggest:

  • Photodegradation : Likely via cleavage of the chlorophenoxy group under UV light .

  • Microbial Action : Limited biodegradation due to complex stereochemistry and halogenation .

Key Limitations

  • Metabolic studies focus on urinary excretion; hepatic pathways remain underexplored .

  • Synthetic reaction mechanisms are not publicly disclosed, relying on patent-protected processes .

科学的研究の応用

Veterinary Medicine

Luteolytic Agent
One of the primary applications of (+/-)-Cloprostenol sodium salt is as a luteolytic agent in veterinary medicine. It is utilized to induce estrus and manage reproductive disorders in various livestock species, including cattle, swine, and horses. The compound effectively terminates pregnancy and facilitates parturition, allowing for controlled breeding patterns in herds and flocks .

Estrus Synchronization
The use of this compound for estrus synchronization is well-documented. In cattle, it promotes the regression of the corpus luteum, leading to synchronized estrus cycles. This application enhances reproductive efficiency and productivity in dairy and beef cattle operations .

Research Applications

Reproductive Health Studies
Research has demonstrated the efficacy of this compound in reproductive health studies. For instance, its role in studying the mechanisms of luteal regression and ovulation induction has been explored extensively. The compound's ability to act as a potent FP receptor agonist (EC50 = 0.84 nM) makes it a valuable tool for investigating prostaglandin pathways in reproductive physiology .

Adipocyte Differentiation Inhibition
Recent studies have indicated that this compound may inhibit the differentiation of adipocyte precursor cells. This finding opens avenues for research into metabolic disorders and obesity treatment, showcasing the compound's potential beyond reproductive applications .

Table 1: Summary of Key Case Studies Involving this compound

Study ReferenceApplicationFindings
Estrus Synchronization in CattleDemonstrated significant improvement in synchronization rates compared to control groups.
Reproductive Physiology ResearchConfirmed the role of this compound as an FP receptor agonist influencing luteal function.
Metabolic ResearchShowed inhibition of adipocyte differentiation, suggesting potential implications for obesity treatment.

Regulatory Status

This compound is approved for use in veterinary medicine across various regions, including Europe and North America. Its manufacturing adheres to Good Manufacturing Practices (GMP), ensuring quality and safety for clinical applications .

作用機序

類似の化合物との比較

(+/-)-クロプロステノールナトリウム塩は、ジノプロストやフルプロステノールなどの他のプロスタグランジンアナログに似ています。 それは、獣医学的用途で特に効果的な独自の特性を持っています。たとえば、ジノプロストよりも半減期が長く、効力が大きいため、低用量でより効果的です。さらに、ラセミ性により、単一エナンチオマー化合物と比較して、よりバランスの取れた生理学的反応が可能になります。

類似の化合物には次のものがあります。

    ジノプロスト: 獣医学で使用される別のプロスタグランジンアナログ。

    フルプロステノール: 黄体溶解活性に似たプロスタグランジンアナログ。

    プロスタグランジンF2α: 同様の生物学的効果を持つ天然のプロスタグランジン。

類似化合物との比較

Key Research Findings

D-Cloprostenol Superiority: D-cloprostenol sodium reduces stillborn type II piglets by 40% and increases piglet weaning weight by 11.5 kg compared to controls .

Dose-Dependent Effects : Quartic dosing improves daily feed intake (2.4 kg/d vs. 1.5 kg/d in controls) and back fat thickness (1.8 mm vs. 1.2 mm), correlating with higher milk production .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural identity of (±)-Cloprostenol sodium salt?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a Whatman Partisil L3 column (4.6 mm × 25 cm, 5 µm particle size) as per USP guidelines. Compare retention times and peak responses against a USP Cloprostenol Sodium reference standard. Validate purity using a formula-based calculation: Purity (%)=100×(CS/CU)×(rU/rS)\text{Purity (\%)} = 100 \times (C_S / C_U) \times (r_U / r_S), where CSC_S and CUC_U are concentrations of the standard and sample, and rSr_S and rUr_U are peak responses .
  • Key Data : USP requires purity between 97.5% and 102.5% on an anhydrous basis .

Q. How should (±)-Cloprostenol sodium salt be stored to maintain stability in laboratory settings?

  • Methodology : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Monitor water content via Karl Fischer titration, ensuring ≤3.0% moisture .

Q. What solvent systems are optimal for dissolving (±)-Cloprostenol sodium salt in experimental protocols?

  • Methodology : The compound is freely soluble in water and alcohol (ethanol), with solubility in DMSO and dimethylformamide at 50 mg/mL and 130 mg/mL, respectively. For in vitro assays, prepare stock solutions in ethanol (≥99.5% purity) to avoid solvent interference in biological systems .

Advanced Research Questions

Q. How can researchers design reproducible in vivo studies to evaluate the luteolytic efficacy of (±)-Cloprostenol sodium salt?

  • Methodology :

Dose Optimization : Use pregnant rodent models (e.g., rats or hamsters) with doses ranging from 25 µg to 100 µg/kg, as the compound exhibits 100–200× higher potency than natural PGF2α in terminating pregnancy .

Endpoint Validation : Measure plasma progesterone levels via ELISA post-administration to confirm luteolysis .

Controls : Include a vehicle control (saline/ethanol) and a positive control (natural PGF2α) to benchmark activity.

Q. How can contradictory results in (±)-Cloprostenol sodium salt’s adipogenic effects be resolved?

  • Methodology :

  • Experimental Replication : Standardize cell culture conditions (e.g., 3T3-L1 preadipocytes) and treatment duration (≥6 days) to assess lipid accumulation and expression of C/EBPα/PPARγ transcripts .
  • Dose-Response Analysis : Test concentrations from 0.1 µM to 10 µM to identify threshold effects.
  • Mechanistic Studies : Use siRNA knockdown of PGF2α receptors to isolate receptor-specific pathways .

Q. What chromatographic strategies are suitable for quantifying (±)-Cloprostenol sodium salt metabolites in pharmacokinetic studies?

  • Methodology :

  • Sample Preparation : Extract plasma samples using solid-phase extraction (C18 columns) with methanol:water (70:30) as the eluent.
  • LC-MS/MS Analysis : Employ a reverse-phase C18 column (2.1 mm × 50 mm, 1.7 µm) and a triple-quadrupole mass spectrometer in negative ion mode. Monitor transitions for parent ions (e.g., m/z 446.9 → 327.1) and metabolites .

Q. How can researchers address variability in (±)-Cloprostenol sodium salt’s bioactivity across species?

  • Methodology :

  • Comparative Studies : Conduct parallel experiments in rodents (rats), ruminants (cows), and primates to assess species-specific receptor affinity.
  • Receptor Binding Assays : Use radiolabeled [³H]-Cloprostenol to measure binding kinetics (Kd, Bmax) in uterine or ovarian membrane preparations .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., HPLC column lot numbers, solvent purity grades) in supplementary materials to align with journal guidelines like Chromatography and Beilstein Journal of Organic Chemistry .
  • Data Reporting : Include effect sizes, 95% confidence intervals, and intention-to-treat analyses for in vivo studies per CONSORT-EHEALTH standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。